molecular formula C11H10N2O3 B091980 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 435345-19-0

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No.: B091980
CAS No.: 435345-19-0
M. Wt: 218.21 g/mol
InChI Key: AOIOGRLXASIYJK-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-amino benzamides with thiols in a one-pot intermolecular annulation reaction. This method is advantageous due to its good functional group tolerance and the absence of transition metals and external oxidants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different substituents, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by impairing the integrity of cell membranes . The compound’s quinazolinone core allows it to bind to various enzymes and receptors, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is unique due to its specific propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOGRLXASIYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389808
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-19-0
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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